molecular formula C7H18OSi B079100 tert-Butoxytrimethylsilane CAS No. 13058-24-7

tert-Butoxytrimethylsilane

Cat. No.: B079100
CAS No.: 13058-24-7
M. Wt: 146.3 g/mol
InChI Key: PGZGBYCKAOEPQZ-UHFFFAOYSA-N
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Description

tert-Butoxytrimethylsilane: is a colorless liquid with the chemical formula C7H18OSi . It is known for its low vaporization pressure and good solubility in water and most organic solvents. This compound exhibits high thermal and chemical stability, making it a valuable reagent in organic synthesis .

Mechanism of Action

Target of Action

Tert-Butoxytrimethylsilane is primarily used as a silicon reagent in organic synthesis . It is used to introduce silyl groups into organic compounds . The primary targets of this compound are therefore the reactive sites in organic molecules where silyl groups can be introduced.

Mode of Action

This compound interacts with its targets by undergoing a reaction with the organic compound, resulting in the introduction of a silyl group . This silyl group can then participate in further reactions, altering the properties of the original compound.

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific organic compound it is reacting with. In general, the introduction of a silyl group can affect the reactivity, stability, and other properties of the organic compound .

Pharmacokinetics

It’s important to note that this compound is highly volatile, with a boiling point of 104°c . This could potentially affect its handling and storage, as well as its behavior in reaction mixtures.

Result of Action

The introduction of a silyl group into an organic compound can have various effects, depending on the nature of the compound. For example, it can improve the compatibility of polymers with inorganic particles, enhancing the mechanical properties and heat resistance of the material . It can also be used as a surface treatment agent, forming a protective coating on the surfaces of metals, glass, ceramics, and other materials, providing rust prevention, antioxidation, and waterproofing effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it reacts slowly with moisture/water , which means that reactions involving this compound should be carried out under dry conditions to prevent unwanted side reactions. Additionally, due to its flammability and volatility, it should be handled and stored away from heat sources and in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butoxytrimethylsilane is commonly synthesized by reacting trimethylchlorosilane with tert-butanol. The reaction involves dehydrogenation under appropriate conditions to yield the desired product . Another method involves the reaction of hexamethyldisilane with tert-butanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows the same reaction pathways as in laboratory settings but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butoxytrimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butoxytrimethylsilane has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high thermal and chemical stability, making it suitable for a wide range of applications in organic synthesis, material science, and industrial processes .

Properties

IUPAC Name

trimethyl-[(2-methylpropan-2-yl)oxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-7(2,3)8-9(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZGBYCKAOEPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30339198
Record name tert-Butoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13058-24-7
Record name tert-Butoxytrimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30339198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butoxytrimethylsilane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

1 mole of tert. butanol, 1.5 moles of trimethylchlorosilane and 0.001 moles of tetra-n-butyl ammonium bromide were reacted at the reflux temperature (54°-67° C.) as in Example 1 and then worked up by distillation.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0.001 mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is tert-butoxytrimethylsilane synthesized in the context of the research?

A1: The research demonstrates the formation of this compound through a trapping reaction. Trimethylsilyl radicals, generated photolytically, undergo disproportionation in the presence of excess tert-butyl alcohol. This process leads to the formation of 2-methyl-2-silapropene (Me2Si=CH2), a reactive sila olefin. The sila olefin is then trapped by deuterated tert-butyl alcohol (Me3COD), yielding the monodeuterated this compound (Me3COSiMe2CH2D) [].

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